molecular formula C21H22O10 B12468115 Peri-Colace

Peri-Colace

Cat. No.: B12468115
M. Wt: 434.4 g/mol
InChI Key: CPUHNROBVJNNPW-VVBPCJSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peri-Colace is a useful research compound. Its molecular formula is C21H22O10 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Peri-Colace is a combination laxative that contains two active ingredients: docusate sodium and sennosides . This formulation is designed to relieve occasional constipation by softening stool and stimulating bowel movements. Understanding the biological activity of this compound involves examining the mechanisms of action, efficacy, and relevant clinical studies that highlight its use in various patient populations.

  • Docusate Sodium :
    • Docusate sodium is a stool softener that facilitates the incorporation of water and fats into the stool, thereby softening it for easier passage. It acts locally in the intestines and is not significantly absorbed systemically .
    • The mechanism involves increasing the secretion of water, sodium, chloride, and potassium in the intestines while decreasing the absorption of glucose and bicarbonate, likely through an increase in intracellular cyclic AMP .
  • Sennosides :
    • Sennosides are stimulant laxatives derived from the senna plant. They work by irritating the colonic mucosa, which increases peristalsis (the wave-like muscle contractions that move food through the digestive tract) and reduces water absorption in the colon .
    • This dual action results in increased fluid accumulation in the colon and promotes bowel movements.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in treating constipation, especially among patients with specific needs such as those undergoing opioid therapy or those in palliative care settings.

Comparative Studies

A study comparing bowel protocols for cancer patients found that a regimen using sennosides alone resulted in more frequent bowel movements compared to a regimen that included both sennosides and docusate sodium. Specifically:

  • Sennosides-only protocol : 62.5% of patients had bowel movements more than 50% of the days observed.
  • Sennosides plus docusate protocol : Only 32% experienced similar outcomes .

This suggests that while docusate may provide some benefits, its addition does not significantly enhance efficacy compared to sennosides alone.

Adverse Effects

The safety profile of this compound includes both mild and severe adverse reactions. Common mild effects include:

  • Abdominal pain
  • Nausea
  • Flatulence
  • Diarrhea

Severe reactions can include anaphylactoid reactions and hypokalemia . Notably, tolerance to stimulant laxatives like sennosides is uncommon, which is beneficial for long-term use.

Case Studies

  • Pediatric Use :
    A randomized controlled trial evaluated docusate sodium's effectiveness as a cerumenolytic agent in children. Results indicated that docusate was significantly more effective than other agents tested . While this study focused on earwax removal, it underscores docusate's biological activity beyond its primary use as a laxative.
  • Oncology Patients :
    In a cohort study involving patients with cancer-related constipation, adherence to a sennosides-only protocol led to better outcomes compared to those receiving docusate alongside sennosides . This finding emphasizes the need for tailored approaches in managing constipation based on patient circumstances.

Summary Table of Findings

Study/TrialPatient PopulationTreatment ProtocolKey Findings
Tarumi et alCancer PatientsSennosides vs. Sennosides + DocusateSennosides alone resulted in more frequent bowel movements (62.5% vs. 32%)
JAMA PediatricsChildrenDocusate vs. Other AgentsDocusate was effective for cerumen removal but not primarily for constipation
Hawley & ByeonPalliative CareSennosides + DocusateHigher need for additional interventions in docusate group (57% vs. 40%)

Properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one

InChI

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2/t13-,16+,18-,19-,20-,21+/m1/s1

InChI Key

CPUHNROBVJNNPW-VVBPCJSVSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.